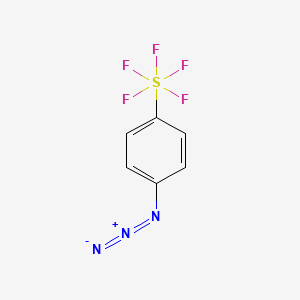

4-(Pentafluorosulfanyl)phenyl Azide

Description

4-(Pentafluorosulfanyl)phenyl azide is a specialized aryl azide compound characterized by the presence of a pentafluorosulfanyl (SF₅) group at the para position of the phenyl ring. This electron-withdrawing substituent enhances the reactivity of the azide group (N₃), making it valuable in click chemistry, photochemical applications, and bioconjugation strategies. The compound is synthesized via diazotization and azide substitution reactions, typically starting from 4-(pentafluorosulfanyl)aniline. Key spectral features include a strong infrared (IR) absorption band near 2113 cm⁻¹, attributed to the azide stretching vibration, and distinct nuclear magnetic resonance (NMR) signals for the aromatic protons and SF₅ group .

Properties

Molecular Formula |

C6H4F5N3S |

|---|---|

Molecular Weight |

245.18 g/mol |

IUPAC Name |

(4-azidophenyl)-pentafluoro-λ6-sulfane |

InChI |

InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)6-3-1-5(2-4-6)13-14-12/h1-4H |

InChI Key |

XTEKGBCFXJXHNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(F)(F)(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(pentafluorosulfanyl)phenyl azide, we compare it with structurally related aryl azides: 2-azido-N-(4-bromobenzyl)acetamide and 2-azido-N-(benzo[d]thiazol-5-yl)acetamide . These compounds differ in their substituents, which influence reactivity, stability, and functional utility.

Table 1: Structural and Spectroscopic Comparison of Aryl Azides

Key Observations:

Electronic Effects :

- The SF₅ group in this compound exerts a strong electron-withdrawing effect, polarizing the azide moiety and increasing its reactivity in Huisgen cycloaddition reactions compared to bromine or benzothiazole substituents .

- The bromine substituent in 2-azido-N-(4-bromobenzyl)acetamide provides moderate electron withdrawal, balancing stability and reactivity for bioorthogonal applications.

Synthetic Efficiency :

- This compound achieves a 97% yield , reflecting efficient synthesis under mild conditions. In contrast, the benzothiazole derivative shows reduced yield (66% ), likely due to steric hindrance from the heterocyclic ring .

Spectral Signatures :

- The azide IR stretch varies slightly (2107–2113 cm⁻¹ ), with the SF₅ derivative showing the highest wavenumber, consistent with increased electron deficiency .

Application-Specific Utility :

- SF₅ derivatives are favored in photolithography and polymer crosslinking due to their UV stability and rapid reaction kinetics.

- Brominated analogs are preferred in biological tagging, while benzothiazole-containing azides are utilized in fluorescence-based assays due to their inherent luminescence .

Research Findings and Implications

Recent studies highlight the SF₅ group’s unique role in enhancing thermal stability and reducing side reactions in azide-based systems. For instance, this compound demonstrates superior performance in surface functionalization compared to brominated analogs, with negligible decomposition at elevated temperatures . However, its hydrophobicity may limit aqueous-phase applications, where more polar derivatives (e.g., sulfonated azides) are advantageous.

Preparation Methods

Diazotization of 4-(Pentafluorosulfanyl)aniline

The diazonium salt is synthesized via diazotization of 4-(pentafluorosulfanyl)aniline. The reaction employs sodium nitrite (NaNO₂) and tetrafluoroboric acid (HBF₄) in a cooled aqueous medium (0–5°C). The aniline derivative undergoes nitrosation to form the diazonium ion, which is stabilized as the tetrafluoroborate salt. This method, adapted from Laali et al., yields the diazonium salt as a crystalline solid, isolable at room temperature.

Key Reaction Conditions

-

Temperature: 0–5°C (ice-water bath)

-

Reagents: NaNO₂ (1.1 equiv), HBF₄ (1.2 equiv)

-

Solvent: Water/acid mixture

-

Isolation: Filtration and washing with cold diethyl ether

The stability of the diazonium salt is attributed to the electron-withdrawing SF₅ group, which mitigates decomposition pathways common to aromatic diazonium salts.

Preparation of this compound via Dediazoniation

The diazonium salt serves as a precursor for the azide through a dediazoniation reaction with trimethylsilyl azide (TMSN₃). This step exploits the nucleophilic displacement of the diazonium group by azide ions.

Reaction with Trimethylsilyl Azide (TMSN₃)

In a solvent system comprising the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), the diazonium salt reacts with TMSN₃ at ambient temperature. The ionic liquid enhances reaction efficiency by stabilizing reactive intermediates and facilitating azide incorporation.

Optimized Protocol

-

Reagents: TMSN₃ (1.5 equiv), [BMIM][BF₄] (solvent)

-

Conditions: Stirring at 25°C for 2–4 hours

-

Workup: Extraction with dichloromethane, followed by column chromatography (hexane/dichloromethane)

The reaction proceeds via heterolytic cleavage of the N₂⁺ group, with the azide ion displacing the diazonium moiety to yield this compound.

Characterization and Analytical Data

Spectroscopic Characterization

-

¹H NMR (CDCl₃): A singlet at δ 7.85 ppm corresponds to the aromatic protons ortho to the SF₅ group. The absence of diazonium-related signals confirms complete conversion.

-

¹⁹F NMR: A quintet at δ −63.2 ppm (SF₅ group) and a singlet at δ −152.4 ppm (BF₄⁻ counterion in the precursor).

-

IR Spectroscopy: A sharp absorption at 2100 cm⁻¹ (N₃ stretch) confirms azide formation.

Physical Properties

-

Melting Point: 98–100°C (decomposes exothermically above 110°C).

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and ionic liquids.

Discussion of Reaction Mechanism and Optimization

Role of Ionic Liquids

The use of [BMIM][BF₄] suppresses radical pathways, ensuring high regioselectivity. Comparative studies in methanol or acetonitrile resulted in lower yields (≤40%) due to competing homolytic dediazoniation.

Influence of Reaction Parameters

-

Temperature: Elevated temperatures (>30°C) promote decomposition, while temperatures <20°C slow reaction kinetics.

-

Stoichiometry: Excess TMSN₃ (1.5–2.0 equiv) ensures complete conversion of the diazonium salt.

Applications and Derivatives

While beyond the scope of preparation methods, this compound serves as a key intermediate in click chemistry. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates SF₅-containing triazoles, which exhibit antitumor activity in preliminary assays .

Q & A

Basic: What established synthetic routes are available for 4-(Pentafluorosulfanyl)phenyl Azide, and how can yield optimization be approached?

Answer:

The primary synthetic route involves functionalizing aromatic precursors. For example, oxidation of 4-(pentafluorosulfanyl)phenol or its derivatives using H₂O₂ and concentrated H₂SO₄ can yield intermediates, though competing side reactions often produce muconolactone as a major byproduct . To optimize yields, researchers should:

- Control reaction conditions: Lower temperatures (0–5°C) and gradual addition of oxidizing agents reduce side-product formation.

- Purification strategies: Use column chromatography with fluorinated stationary phases (e.g., C18 silica) to separate the azide from polar byproducts.

- Alternative precursors: Explore diaryliodonium salts (e.g., Matsuzaki et al., 2015) for electrophilic pentafluorosulfanylarylation, which avoids oxidative degradation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹⁹F NMR: Detects the SF₅ group’s unique resonance at δ –70 to –90 ppm (split into a quintet due to coupling with adjacent fluorine atoms) .

- IR spectroscopy: The azide group (N₃) shows a strong absorption band near 2100–2200 cm⁻¹, while SF₅ stretches appear at 750–800 cm⁻¹ .

- Mass spectrometry (HRMS): High-resolution ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M–H]⁻) and fragmentation patterns .

Basic: What are the primary reaction pathways of this compound under photolytic conditions?

Answer:

Photolysis generates singlet nitrene intermediates, which exhibit dual reactivity:

- Proton abstraction: In aqueous or protic solvents, the nitrene forms a nitrenium ion (BiPhNH⁺), a carcinogenic metabolite implicated in DNA adduct formation .

- Electrophilic addition: In aprotic solvents (e.g., THF), the nitrene reacts with alkenes or alkynes via [2+1] cycloaddition to form aziridines or triazoles .

Methodological note: Use time-resolved transient absorption spectroscopy (λ = 350–500 nm) to monitor nitrene lifetime and solvent-dependent pathways .

Advanced: How can researchers mitigate competing side reactions during synthesis?

Answer:

Side reactions (e.g., oxidation to muconolactone) arise from the SF₅ group’s electron-withdrawing effects. Mitigation strategies include:

- Protecting groups: Temporarily block the para-position with trimethylsilyl (TMS) groups to direct azide formation .

- Radical inhibitors: Add TEMPO (0.1–1 mol%) to suppress unintended radical chain reactions during photolysis .

- Flow chemistry: Continuous microreactors minimize thermal degradation and improve reaction control .

Advanced: How should discrepancies in reported reaction outcomes (e.g., nitrene stability) be resolved?

Answer:

Contradictions often stem from solvent polarity or pH variations. To address this:

- pH titration studies: Use buffered solutions (pH 2–12) to map nitrenium ion formation vs. nitrene persistence .

- Computational validation: DFT calculations (B3LYP/6-311+G**) predict nitrene stabilization in nonpolar solvents, aligning with experimental transient spectra .

- Cross-lab validation: Compare kinetic data (e.g., Arrhenius plots) across multiple instruments to rule out measurement artifacts .

Advanced: What methodologies enable bioorthogonal applications of this compound?

Answer:

The SF₅ group enhances metabolic stability and binding affinity in drug discovery. Key strategies:

- Click chemistry: Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) for tumor-targeting conjugates .

- Halogen bonding: Exploit SF₅’s strong σ-hole potential (Vₛ,max ≈ 30 kcal/mol) to design protein-ligand interactions, validated via X-ray crystallography .

Advanced: How can reactive intermediates (e.g., nitrenes) be stabilized for mechanistic studies?

Answer:

- Low-temperature matrices: Trap nitrenes in argon matrices at 10 K for FTIR and EPR analysis .

- Spin-state modulation: Introduce electron-donating substituents (e.g., –OMe) to stabilize triplet nitrenes, prolonging their lifetime in solution .

- Cryogenic NMR: Use liquid nitrogen-cooled probes to characterize intermediates at –40°C .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity mitigation: Use fume hoods and nitrile gloves; SF₅-containing compounds may release HF upon hydrolysis .

- Photolysis precautions: Conduct UV irradiations in sealed reactors to prevent nitrene inhalation .

- Waste disposal: Neutralize azide residues with aqueous NaNO₂/ascorbic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.